Methyl 6-hydroxyisoquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

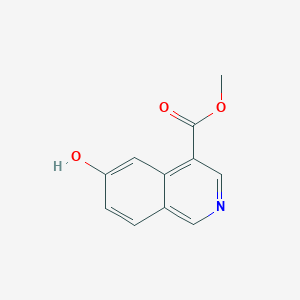

Methyl 6-hydroxyisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxyisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with various reagents under controlled conditions. One common method includes the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by intramolecular Friedel–Crafts reaction . Another method involves the use of nanostructured TiO₂ photocatalysts under solvent-free conditions with microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-hydroxyisoquinoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of methyl 6-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of methyl 6-hydroxyisoquinoline-4-carboxylate, known for its wide range of biological activities.

Indole Derivatives: Compounds like indole share structural similarities and are also studied for their biological activities.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development .

Biological Activity

Methyl 6-hydroxyisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which includes a hydroxyl group at the 6-position and a carboxylate ester at the 4-position. This specific arrangement of functional groups influences its reactivity and biological activity.

The compound's mechanism of action involves interaction with various molecular targets, particularly enzymes. It has been identified as an enzyme inhibitor, affecting biochemical pathways critical in various diseases.

Key Mechanisms:

- Enzyme Inhibition: this compound inhibits specific enzymes, potentially impacting metabolic processes associated with cancer and neurodegenerative diseases .

- Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against cellular oxidative stress .

Biological Activities

This compound has been studied for several biological activities, including:

- Anticancer Activity: Research indicates that the compound may have potential as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

- Antiviral Properties: Some studies suggest that derivatives of isoquinoline compounds exhibit antiviral activity, particularly against HIV-1 by inhibiting RNase H activity .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation:

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition with selectivity towards cancerous cells over normal fibroblasts . -

Antioxidant Studies:

Research conducted on the antioxidant properties revealed that this compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases . -

Mechanistic Insights:

Detailed mechanistic studies have shown that the compound induces apoptosis in cancer cells through ROS generation and interference with tubulin polymerization pathways, leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar isoquinoline derivatives is essential.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Methyl 5-hydroxyisoquinoline-4-carboxylate | Hydroxyl group at position 5 | Different biological activity profile |

| Methyl 6-hydroxyisoquinoline-3-carboxylate | Hydroxyl group at position 6 | Potentially different receptor interactions |

| Methyl 1-methoxyisoquinoline-4-carboxylate | Methoxy group at position 1 | Altered solubility and reactivity |

Properties

IUPAC Name |

methyl 6-hydroxyisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-6-12-5-7-2-3-8(13)4-9(7)10/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPKFTGJSKLDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CC2=CN=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.